SORBITAN, MONOHEXADECANOATE

CAS No.:

Cat. No.: VC13482705

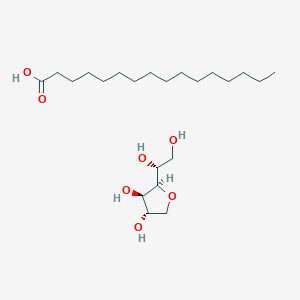

Molecular Formula: C22H44O7

Molecular Weight: 420.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H44O7 |

|---|---|

| Molecular Weight | 420.6 g/mol |

| IUPAC Name | (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;hexadecanoic acid |

| Standard InChI | InChI=1S/C16H32O2.C6H12O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;7-1-3(8)6-5(10)4(9)2-11-6/h2-15H2,1H3,(H,17,18);3-10H,1-2H2/t;3-,4+,5-,6-/m.1/s1 |

| Standard InChI Key | DOCCLKYMPJSXGB-VCDGYCQFSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)O.C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |

| SMILES | CCCCCCCCCCCCCCCC(=O)O.C1C(C(C(O1)C(CO)O)O)O |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)O.C1C(C(C(O1)C(CO)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Sorbitan monohexadecanoate, also known as sorbitan monopalmitate (CAS No. 26266-57-9), belongs to the sorbitan ester family. Its structure consists of a sorbitol backbone—a sugar alcohol derived from glucose—esterified with one palmitic acid molecule. The remaining hydroxyl groups on the sorbitan moiety contribute to its hydrophilic properties, while the C16 alkyl chain of palmitic acid imparts lipophilicity . The compound’s molecular weight is 402.57 g/mol, and its InChIKey (DOCCLKYMPJSXGB-VCDGYCQFSA-N) confirms its stereochemical configuration .

Physicochemical Properties

The physical and chemical properties of sorbitan monohexadecanoate are critical for its industrial applications. Table 1 summarizes key data extracted from experimental studies and safety datasheets .

Table 1: Physicochemical Properties of Sorbitan Monohexadecanoate

| Property | Value/Range |

|---|---|

| Melting Point | 46–47 °C (lit.) |

| Boiling Point | 444.68°C (estimate) |

| Density | 1.0412 g/cm³ (estimate) |

| Refractive Index | 1.4593 (estimate) |

| Flash Point | >230 °F |

| Water Solubility | Insoluble |

| Solubility in Alcohol | Slightly soluble |

| HLB Value | 6.7 |

| LogP (Partition Coefficient) | 5.404 (estimate) |

The compound’s low water solubility and moderate HLB value make it ideal for stabilizing emulsions in lipid-rich systems. Its solid form at room temperature (white flakes) and stability under inert storage conditions further enhance its utility .

Synthesis and Production

Industrial synthesis of sorbitan monohexadecanoate typically involves esterification of sorbitol with palmitic acid under controlled conditions. A patented method for analogous sorbitan esters (e.g., monooleate) provides insights into optimized production techniques :

-

Reactor Setup: Oleic acid, sorbitol, and a composite catalyst (e.g., sodium hydroxide and phosphorous acid) are added to a vacuum reactor.

-

Temperature Control: Initial heating to 160–165°C using steam, followed by thermal oil heating to 210–220°C under vacuum (0.09–0.098 MPa).

-

Reaction Monitoring: Sampling every 15–30 minutes to assess product transparency, indicating completion.

-

Cooling and Isolation: Rapid cooling to 80–90°C and vacuum release yield the final product .

This method reduces reaction time to 8.5–9 hours, compared to traditional protocols, while maintaining product quality. The use of composite catalysts enhances reaction efficiency, minimizing byproducts .

Applications in Industry

Food Industry

As a food additive (E495), sorbitan monohexadecanoate acts as an emulsifier in baked goods, dairy products, and confectionery. Its ability to stabilize fat-water interfaces ensures uniform texture in margarines and whipped toppings .

Pharmaceuticals

In drug formulations, it serves as a solubilizer for lipophilic active ingredients, improving bioavailability. Topical creams and ointments leverage its non-irritating properties for dermatological applications .

Cosmetics

The compound is prevalent in lotions and moisturizers, where it enhances the spreadability of oily components. Its safety profile permits use in leave-on products at concentrations up to 5% .

Regulatory Status

Sorbitan monohexadecanoate is approved by multiple agencies:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume